[2,2'-Bithiophene]-5,5'-dicarboxaldehyde is an organic compound classified under bithiophenes, which are heterocyclic compounds consisting of two thiophene rings linked by a single bond. This compound features two formyl groups (-CHO) at the 5 and 5' positions of the bithiophene structure, giving it unique chemical properties and reactivity. The molecular formula for [2,2'-Bithiophene]-5,5'-dicarboxaldehyde is C10H6O2S2, and it has a molecular weight of approximately 226.28 g/mol .
Research indicates that [2,2'-Bithiophene]-5,5'-dicarboxaldehyde exhibits potential biological activities. It has been studied for its antimicrobial and anticancer properties. Its mechanism of action involves electron transport capabilities due to the presence of π-electrons in its structure, making it a candidate for further exploration in medicinal chemistry .
The synthesis of [2,2'-Bithiophene]-5,5'-dicarboxaldehyde typically involves the following methods:
[2,2'-Bithiophene]-5,5'-dicarboxaldehyde has diverse applications across various fields:
Studies on the interactions of [2,2'-Bithiophene]-5,5'-dicarboxaldehyde have shown its potential in photocatalytic applications. Environmental factors such as light exposure significantly influence its efficacy and stability during reactions. This characteristic is critical when considering its use in energy-related applications, particularly in hydrogen generation processes .
Several compounds share structural similarities with [2,2'-Bithiophene]-5,5'-dicarboxaldehyde. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2,2'-Bithiophene-5,5'-dicarboxylic acid | C10H8O4S2 | Contains carboxylic acid groups instead of aldehydes |
3,3'-Bithiophene-4,4'-dicarboxaldehyde | C10H6O4S2 | Different substitution pattern on thiophene rings |
3-(Formylthio)-thiophene | C8H6OS | A simpler structure with only one thiophene ring |
The uniqueness of [2,2'-Bithiophene]-5,5'-dicarboxaldehyde lies in its dual formyl groups positioned symmetrically on the bithiophene framework. This configuration enhances its reactivity and suitability for applications in organic electronics and photocatalysis compared to other similar compounds that may lack such functionalization or exhibit different substitution patterns .
[2,2'-Bithiophene]-5,5'-dicarboxaldehyde (CAS: 32364-72-0) is a bithiophene derivative with two aldehyde functional groups at the 5 and 5' positions of its aromatic backbone. This compound has garnered significant attention in materials science and organic electronics due to its electron-rich conjugated system, which facilitates charge transport and light absorption. Its structural versatility enables applications in organic semiconductors, photovoltaic devices, and conductive polymers. The symmetrical placement of aldehyde groups allows precise functionalization, making it a critical precursor for synthesizing π-conjugated polymers and small molecules.
The molecule consists of two thiophene rings connected by a single bond, with aldehyde groups (-CHO) at the 5 and 5' positions. Key structural features include:
A comparative analysis of related compounds is shown below:
Compound | Molecular Formula | Key Functional Groups | Applications |
---|---|---|---|
[2,2'-Bithiophene]-5,5'-dicarboxaldehyde | C₁₀H₆O₂S₂ | Aldehydes | Organic semiconductors, photovoltaics |
2,2'-Bithiophene-5,5'-dicarboxylic acid | C₁₀H₈O₄S₂ | Carboxylic acids | Coordination polymers, sensors |
3,3'-Bithiophene-4,4'-dicarboxaldehyde | C₁₀H₆O₄S₂ | Aldehydes | Asymmetric conjugation studies |
Systematic IUPAC Name: 5-(5-formylthiophen-2-yl)thiophene-2-carbaldehyde.
Key Identifiers:
The compound’s synthesis evolved alongside advancements in cross-coupling chemistry. Early methods relied on Ullmann coupling of halogenated thiophenes, but yields were limited by side reactions. The advent of Suzuki-Miyaura coupling in the 1990s enabled efficient bithiophene formation using palladium catalysts. A breakthrough occurred in 2015 with the development of a modular synthesis route starting from 3,3',5,5'-tetrabromo-2,2'-bithiophene, which allowed regioselective introduction of aldehyde groups via Vilsmeier-Haack formylation. Recent work has optimized one-pot double Suzuki couplings to streamline production.
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